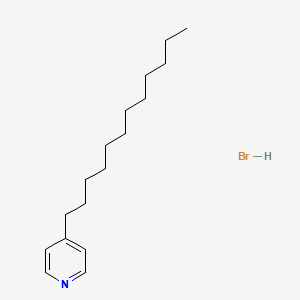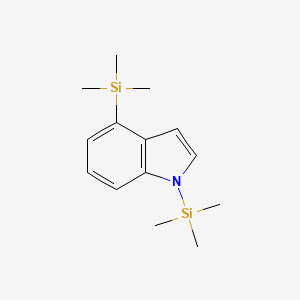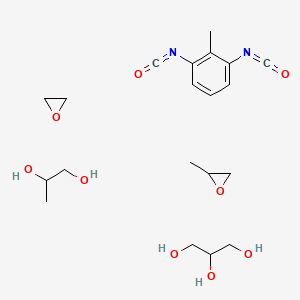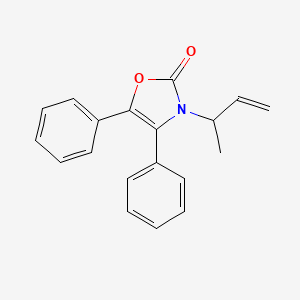
4-Dodecylpyridine--hydrogen bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of a pyridine ring substituted with a dodecyl group and paired with hydrogen bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylpyridine–hydrogen bromide (1/1) typically involves the alkylation of pyridine with a dodecyl halide, followed by the addition of hydrogen bromide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Dodecylpyridine–hydrogen bromide (1/1) may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecylpyridine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen bromide can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Addition Reactions: The dodecyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Applications De Recherche Scientifique
4-Dodecylpyridine–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Dodecylpyridine–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dodecylpyridine: Similar structure but without the hydrogen bromide component.
4-Dodecylpyridine–hydrochloride: Similar compound with hydrochloride instead of hydrogen bromide.
4-Dodecylpyridine–sulfate: Another similar compound with sulfate as the counterion.
Uniqueness
4-Dodecylpyridine–hydrogen bromide (1/1) is unique due to the presence of the hydrogen bromide, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications where these properties are desired.
Propriétés
Numéro CAS |
80887-50-9 |
|---|---|
Formule moléculaire |
C17H30BrN |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
4-dodecylpyridine;hydrobromide |
InChI |
InChI=1S/C17H29N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h13-16H,2-12H2,1H3;1H |
Clé InChI |
HUQASMIUEJRISG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=NC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)


![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)



phosphane](/img/structure/B14432490.png)
